

Application Notes and Protocols: Conditioned Place Preference Test Using BPR1M97

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Compound of Interest

Compound Name: BPR1M97

Cat. No.: B1436885

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a conditioned place preference (CPP) test using **BPR1M97**, a dual mu-opioid peptide (MOP) and nociceptin/orphanin FQ (NOP) receptor agonist. This document is intended to guide researchers in assessing the rewarding or aversive properties of **BPR1M97**, a critical step in the preclinical evaluation of its abuse potential.

Introduction

BPR1M97 is a novel analgesic agent that exhibits full agonism at the MOP receptor and G protein-biased partial agonism at the NOP receptor.[1][2] This unique pharmacological profile suggests that **BPR1M97** may have a safer side-effect profile, including a lower potential for abuse, compared to traditional opioid analgesics like morphine. The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the motivational properties of drugs.[3][4] By associating the effects of a drug with a specific environment, the CPP test can determine whether a substance has rewarding, and therefore potentially addictive, properties.

Data Presentation

The following tables summarize the quantitative data from a key study by Chao et al. (2020), which investigated the effects of **BPR1M97** in a CPP test in mice.

Table 1: Conditioned Place Preference (CPP) Score for **BPR1M97** and Morphine

Treatment Group	Dose (mg/kg, s.c.)	CPP Score (s)
Saline	-	18.5 ± 25.4
BPR1M97	1	25.7 ± 30.1
BPR1M97	5	45.3 ± 42.8
Morphine	10	350.2 ± 55.6*

*p < 0.05 compared to the saline group. Data are presented as mean ± SEM. A positive CPP score indicates more time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test.

Table 2: Locomotor Activity During the Conditioning Phase

Treatment Group	Dose (mg/kg, s.c.)	Total Distance Traveled (cm)
Saline	-	2500 ± 150
BPR1M97	1	2100 ± 200
BPR1M97	5	1800 ± 180
Morphine	10	4500 ± 300

*p < 0.05 compared to the saline group. Data are presented as mean ± SEM. Locomotor activity was measured during the first conditioning session.

Experimental Protocols

This section provides a detailed methodology for conducting a CPP test with **BPR1M97**, based on the procedures described by Chao et al. (2020).

1. Animals:

- Male ICR mice (or a similar outbred strain), weighing 25-30 g at the start of the experiment.

- House animals in groups of 4-5 per cage with ad libitum access to food and water.
- Maintain a 12-hour light/dark cycle and a controlled ambient temperature ($22 \pm 2^{\circ}\text{C}$).
- Allow at least a 7-day acclimatization period before the start of any experimental procedures.

2. Apparatus:

- A three-chamber CPP apparatus is used.
- The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures).
- The central, smaller chamber should be neutral and provide access to both conditioning chambers via removable guillotine doors.
- The apparatus should be equipped with an automated activity monitoring system (e.g., infrared beams) to track the animal's position and locomotor activity.

3. Experimental Procedure:

The CPP test consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).

- Phase 1: Pre-conditioning (Day 1)
 - Place each mouse in the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.
 - Record the time spent in each of the two large chambers.
 - Animals showing a strong unconditioned preference for one chamber (e.g., spending >65% of the time in one chamber) should be excluded from the study.
 - The assignment of the drug-paired chamber should be counterbalanced to avoid any bias from innate preferences.
- Phase 2: Conditioning (Days 2-7)

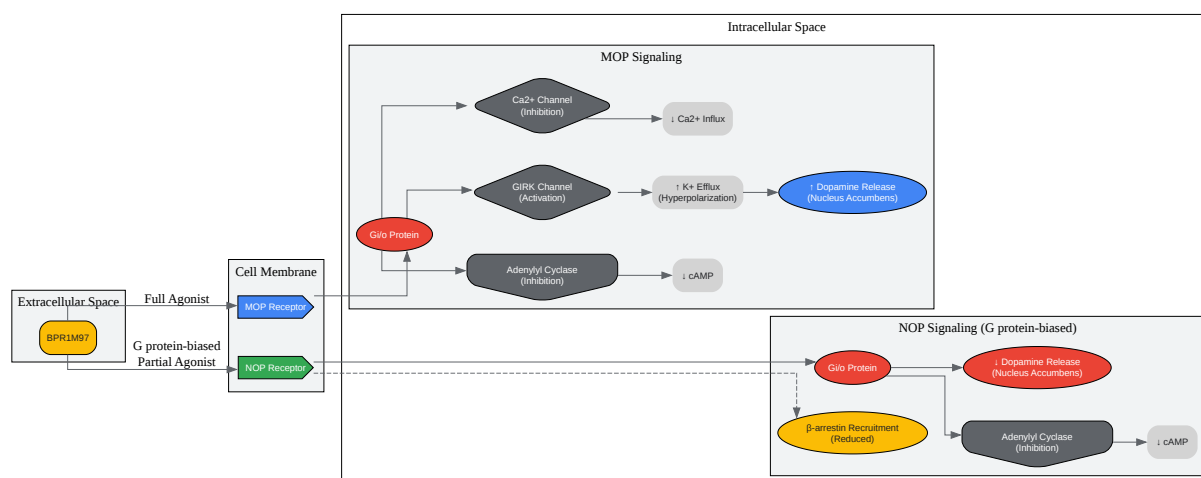
- This phase consists of six days of conditioning, with one session per day.
- On days 2, 4, and 6, administer **BPR1M97** (e.g., 1 or 5 mg/kg, s.c.) or morphine (10 mg/kg, s.c.) and immediately confine the mouse to one of the conditioning chambers for 30 minutes.
- On days 3, 5, and 7, administer saline and confine the mouse to the opposite conditioning chamber for 30 minutes.
- The order of drug and saline conditioning should be alternated daily.
- Phase 3: Post-conditioning (Test) (Day 8)
 - Place each mouse in the central chamber with free access to all three chambers for 15 minutes (no drug or saline injection is given).
 - Record the time spent in each of the two large chambers.
 - The CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.

4. Data Analysis:

- Analyze the CPP scores using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the saline control group.
- Analyze the locomotor activity data from the conditioning phase using a one-way ANOVA followed by a post-hoc test.
- A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualization

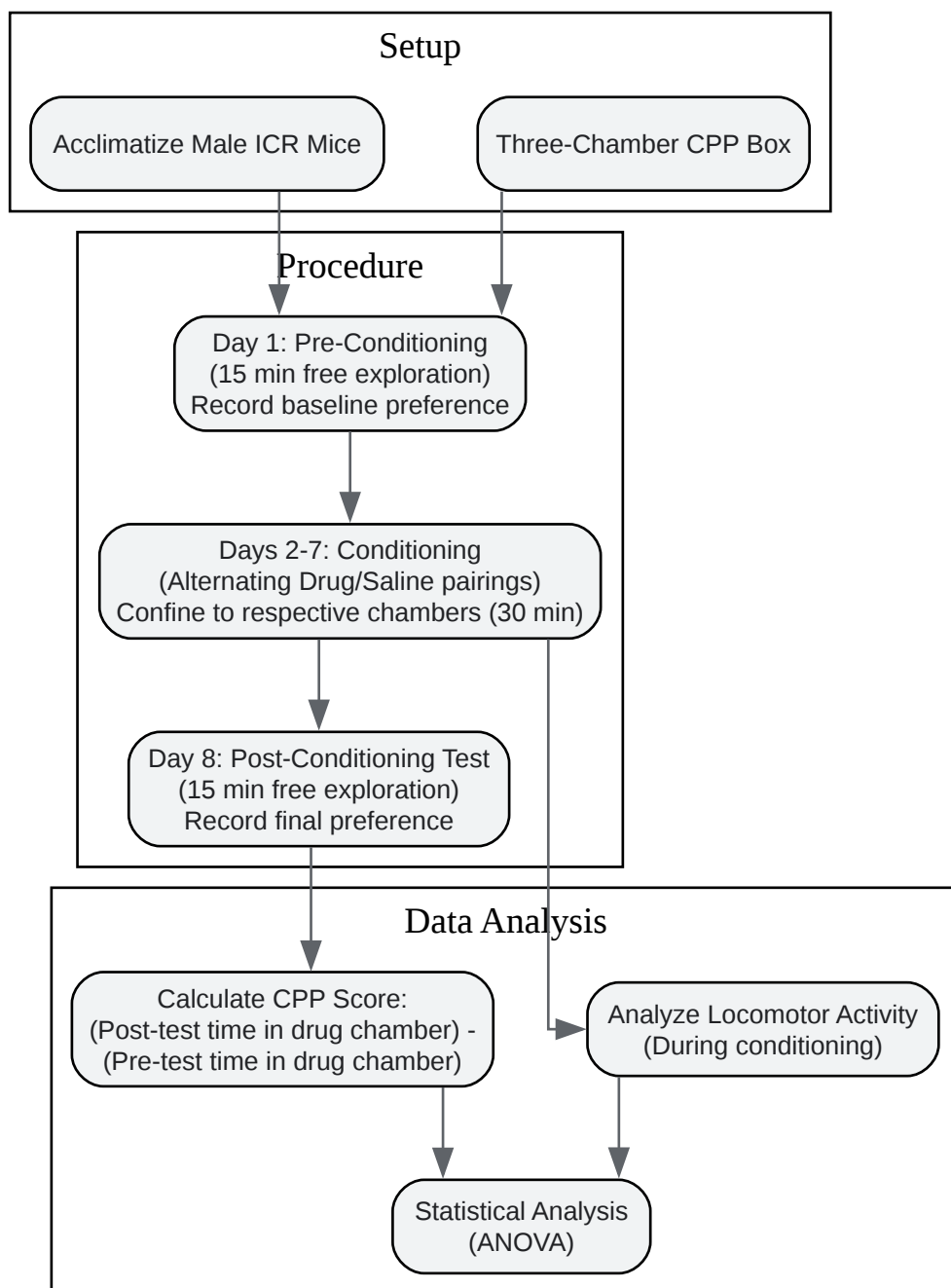
Signaling Pathway of **BPR1M97**



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Caption: **BPR1M97** signaling pathway.

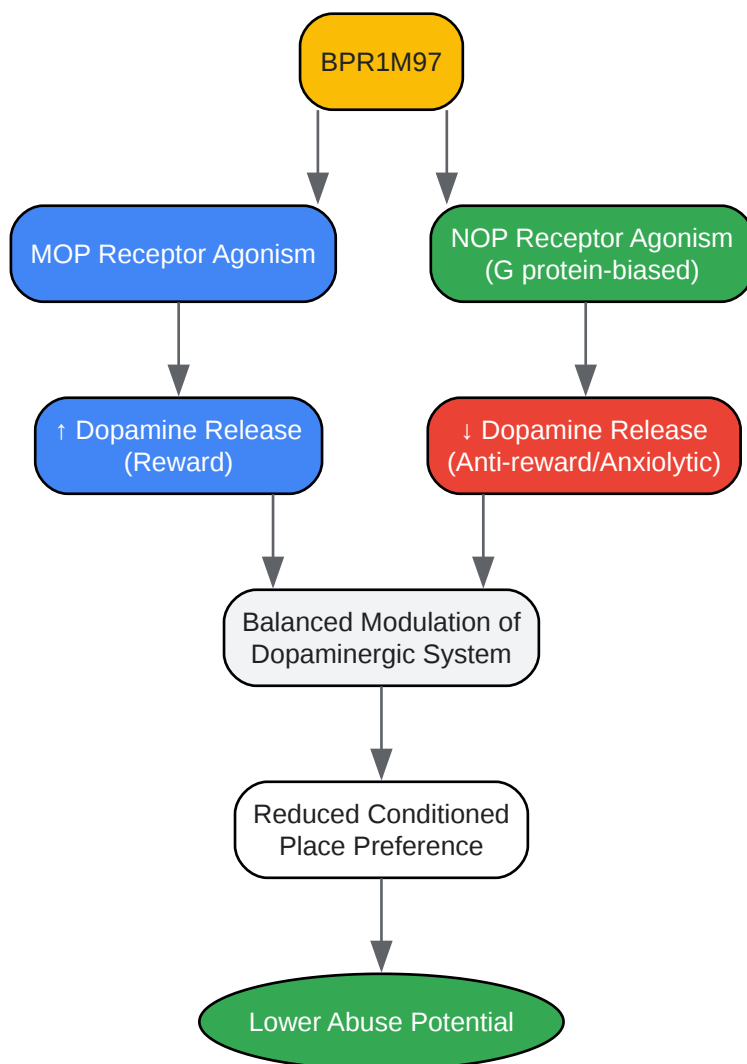
Experimental Workflow for Conditioned Place Preference



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Caption: Conditioned Place Preference Experimental Workflow.

Logical Relationship of **BPR1M97**'s Dual Agonism and Reduced Abuse Potential



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References

- 1. BPR1M97, a dual mu opioid receptor/nociceptin-orphanin FQ peptide receptor agonist, produces potent antinociceptive effects with safer properties than morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
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